molecular formula C19H19ClN2O B11639095 2-(4-Chlorophenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 303093-91-6

2-(4-Chlorophenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11639095
CAS No.: 303093-91-6
M. Wt: 326.8 g/mol
InChI Key: BWRCCWGTNWSOQM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the benzoxazine family, which is known for its diverse applications in various fields due to its unique chemical properties .

Preparation Methods

The synthesis of 2-(4-Chlorophenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves a multi-step process. One common method includes the reaction of an aromatic amine, a phenol, and formaldehyde under controlled conditions . The reaction is usually carried out in a one-pot process, where the reactants are heated together to form the desired benzoxazine compound . Industrial production methods often involve similar processes but on a larger scale, with additional steps to ensure purity and yield.

Chemical Reactions Analysis

2-(4-Chlorophenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

2-(4-Chlorophenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-(4-Chlorophenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be compared to other benzoxazine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

303093-91-6

Molecular Formula

C19H19ClN2O

Molecular Weight

326.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-propyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C19H19ClN2O/c1-2-5-19-22-17(15-6-3-4-7-18(15)23-19)12-16(21-22)13-8-10-14(20)11-9-13/h3-4,6-11,17,19H,2,5,12H2,1H3

InChI Key

BWRCCWGTNWSOQM-UHFFFAOYSA-N

Canonical SMILES

CCCC1N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4O1

Origin of Product

United States

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